molecular formula C19H24N4O3 B2555269 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide CAS No. 2034436-82-1

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide

Cat. No.: B2555269
CAS No.: 2034436-82-1
M. Wt: 356.426
InChI Key: VUMPGZWWQKVFLL-WKILWMFISA-N
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Description

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: Starting from appropriate precursors such as urea and β-ketoesters under acidic or basic conditions.

    Introduction of the dimethyl groups: Alkylation reactions using methylating agents.

    Cyclohexyl acetamide formation: Coupling of the pyrimidine derivative with a cyclohexylamine derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrimidine ring or the cyclohexyl moiety.

    Reduction: Reduction reactions could target the carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides for alkylation or halogenating agents for halogenation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator, given the structural features that could interact with biological macromolecules.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential, such as anti-inflammatory, antiviral, or anticancer activities.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide would depend on its specific biological target. It could involve:

    Binding to a specific enzyme or receptor: Inhibiting its activity or modulating its function.

    Interacting with cellular pathways: Affecting signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide: Lacks the cyclohexyl and pyridinyl groups.

    N-(4-(pyridin-2-yloxy)cyclohexyl)acetamide: Lacks the pyrimidine ring.

Uniqueness

The uniqueness of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide lies in its combined structural features, which might confer specific biological activities or chemical reactivity not seen in simpler analogs.

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-(4-pyridin-2-yloxycyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-13-14(2)21-12-23(19(13)25)11-17(24)22-15-6-8-16(9-7-15)26-18-5-3-4-10-20-18/h3-5,10,12,15-16H,6-9,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMPGZWWQKVFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NC2CCC(CC2)OC3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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